molecular formula C12H15ClN4O3 B3210284 2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide CAS No. 1065484-47-0

2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide

Cat. No. B3210284
CAS RN: 1065484-47-0
M. Wt: 298.72 g/mol
InChI Key: QGDUNUFXKYLSNM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a chloro group (Cl), a nitro group (NO2), and a tetrahydrobipyridine group, which is a type of nitrogen-containing heterocycle . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydrobipyridine ring, followed by the introduction of the nitro and chloro groups. Nitration reactions are commonly used to introduce nitro groups into organic molecules . Chlorination is a common method for introducing chloro groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tetrahydrobipyridine ring. This ring system consists of two fused six-membered rings, each containing one nitrogen atom . The chloro and nitro groups would add further complexity to the structure.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the chloro, nitro, and tetrahydrobipyridine groups. For example, the nitro group could potentially be reduced to an amino group, or the chloro group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the exact structure and the positions of the functional groups. Nitro compounds, for example, are often highly polar and may have low volatility .

Safety and Hazards

Again, without specific information, it’s hard to say for sure, but many nitro compounds are potentially explosive, and chlorinated compounds can be hazardous to the environment .

properties

IUPAC Name

2-chloro-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O3/c13-8-11(18)15-9-3-6-16(7-4-9)12-10(17(19)20)2-1-5-14-12/h1-2,5,9H,3-4,6-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDUNUFXKYLSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCl)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide
Reactant of Route 2
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2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide
Reactant of Route 3
2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide
Reactant of Route 4
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2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide
Reactant of Route 5
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2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide
Reactant of Route 6
2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide

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